molecular formula C10H13NaO4S B2950696 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium CAS No. 57354-64-0

3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium

Cat. No. B2950696
CAS RN: 57354-64-0
M. Wt: 252.26
InChI Key: AXYFCCIYWGDCGI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium, also known as tBHBsNa, is a chemical compound with various applications in scientific experiments and industry. It has a molecular formula of C10H13NaO4S and a molecular weight of 252.26 .


Molecular Structure Analysis

The molecular structure of 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium consists of a benzene ring substituted with a t-butyl group, a hydroxy group, and a sulfonic acid sodium group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.

Scientific Research Applications

Biopharmaceutical Formulation

Compounds similar to Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate are investigated for their impact on biopharmaceutical formulations. For example, tert-butanol is studied for its effects on freeze-drying processes in biopharmaceuticals .

Food Additives and Antioxidants

Derivatives like tert-butylhydroquinone (TBHQ) are widely used as antioxidants in the food industry. Research into the thermal behavior and polymorphism of TBHQ could provide insights into the stability and efficacy of Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate as a food additive .

Environmental Science

Studies on microplastics (MPs) have shown that compounds like 3-tertiary-butyl-4-hydroxyanisole (3BHA) can have harmful impacts on aquatic ecosystems. Research into the adsorption mechanism of such molecules could be relevant to understanding the environmental behavior of Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate .

Chemical Synthesis

In chemical synthesis, tert-butyl nitrite is used for diazotization reactions. Exploring the reactivity and applications of tert-butyl derivatives could shed light on the synthetic utility of Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate in organic synthesis .

Material Science

The study of nanozyme-based systems for substrates like tert-butyl hydroquinone (TBHQ) could inform the development of enhanced systems involving Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate for material science applications .

Analytical Chemistry

Research into the UV spectrum and antioxidant properties of related compounds, such as 3-tert-Butyl-4-hydroxyanisole (BHA), using computational methods like DFT, could be applicable to analyzing Sodium 3-(tert-butyl)-4-hydroxybenzenesulfonate in analytical chemistry contexts .

Modeling the adsorption mechanism of 3-tertiary-butyl-4-hydroxyanisole Study on UV Spectrum and Antioxidant Properties of 3-tert-Butyl-4 Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Tert-butylhydroquinone: structural elucidation of a new polymorphic A multifunctional nanozyme-based enhanced system for tert-butyl [An Efficient Synthesis of N-Nitrosamines under Solvent Metal and Acid Free Conditions Using tert-Butyl Nitrite](https://www.researchgate.net/profile/Surabhi-Gupta-2/publication/292945340_An_Efficient_Synthesis_of_N-Nitrosamines_under_Solvent_Metal_and_Acid_Free_Conditions_Using_tert-Butyl_Nitrite/links/59e079c90f7e9bc5126780e6/An-Efficient-Synthesis-of

Mechanism of Action

properties

IUPAC Name

sodium;3-tert-butyl-4-hydroxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S.Na/c1-10(2,3)8-6-7(15(12,13)14)4-5-9(8)11;/h4-6,11H,1-3H3,(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYFCCIYWGDCGI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.